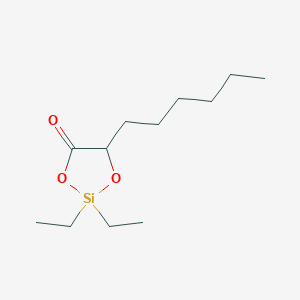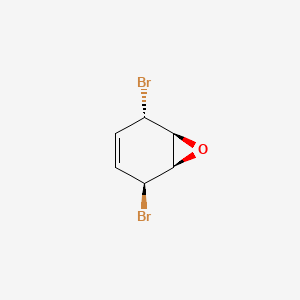
7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans-: is a bicyclic organic compound characterized by the presence of an oxirane ring fused to a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans- typically involves the bromination of 7-Oxabicyclo(4.1.0)hept-3-ene. The reaction is carried out under controlled conditions to ensure the trans-configuration of the dibromo substituents. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent side reactions and to achieve high selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atoms, yielding the parent oxirane-cyclohexene compound.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as epoxides and diols.
Reduction: The parent oxirane-cyclohexene compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures. It serves as a precursor for the preparation of various functionalized derivatives.
Biology: In biological research, the compound is studied for its potential biological activity. Its unique structure makes it a candidate for the development of new bioactive molecules.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may exhibit antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new polymers and advanced materials.
作用机制
The mechanism of action of 7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans- involves its interaction with specific molecular targets. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
7-Oxabicyclo(4.1.0)hept-3-ene: The parent compound without the dibromo substituents.
7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dichloro-, trans-: A similar compound with chlorine substituents instead of bromine.
7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-difluoro-, trans-: A similar compound with fluorine substituents.
Uniqueness: The presence of the dibromo substituents in 7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans- imparts unique chemical properties to the compound. These substituents can influence the reactivity, stability, and biological activity of the compound, making it distinct from its analogs with different substituents.
属性
CAS 编号 |
39573-56-3 |
|---|---|
分子式 |
C6H6Br2O |
分子量 |
253.92 g/mol |
IUPAC 名称 |
(1R,2S,5S,6S)-2,5-dibromo-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C6H6Br2O/c7-3-1-2-4(8)6-5(3)9-6/h1-6H/t3-,4-,5-,6+/m0/s1 |
InChI 键 |
GURHZMLRKGTKKO-OMMKOOBNSA-N |
手性 SMILES |
C1=C[C@@H]([C@H]2[C@@H]([C@H]1Br)O2)Br |
规范 SMILES |
C1=CC(C2C(C1Br)O2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
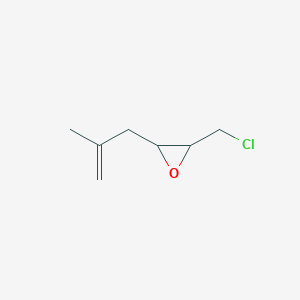
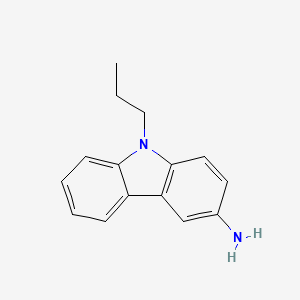
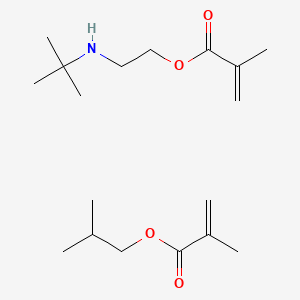
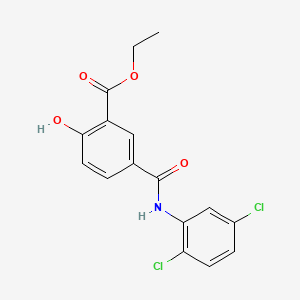


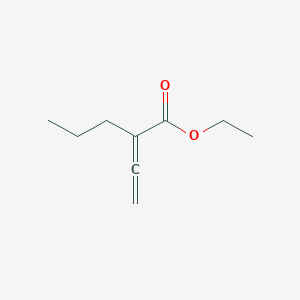
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
